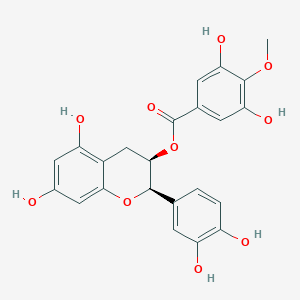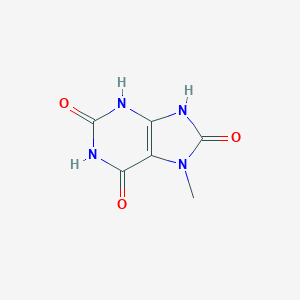
7-甲基尿酸
描述
7-Methyluric acid is a methylated derivative of uric acid, a purine derivative. It is a minor urinary metabolite of caffeine and can be detected in the urine of individuals who consume caffeine . The compound has the molecular formula C6H6N4O3 and a molecular weight of 182.14 g/mol . It is a white to beige powder with a melting point greater than 300°C .
科学研究应用
7-Methyluric acid has several scientific research applications across various fields:
作用机制
Target of Action
7-Methyluric acid is a metabolite of caffeine . .
Mode of Action
It is known that caffeine, from which 7-methyluric acid is derived, increases urinary excretion of calcium, sodium, and magnesium
Biochemical Pathways
7-Methyluric acid is a part of the metabolic pathways of caffeine . It is produced through the demethylation of paraxanthine, which is then further demethylated to form xanthine. Xanthine is then converted to uric acid, which enters the normal purine catabolic pathway .
Pharmacokinetics
It is known that caffeine and its metabolites, including 7-methyluric acid, distribute in all body fluids and cross all biological membranes .
Result of Action
One study showed that 7-methylxanthine, a related compound, reduced or totally prevented crystal formation
生化分析
Biochemical Properties
7-Methyluric acid is a metabolite of caffeine and can be detected in urine . It is an extremely weak basic compound . It interacts with various enzymes, proteins, and other biomolecules in the body, playing a role in the metabolism of caffeine .
Cellular Effects
It is known to be a metabolite of caffeine, which has various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of caffeine, it may share some of caffeine’s molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 7-Methyluric acid can be detected in urine, suggesting that it is excreted from the body over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 7-Methyluric acid in animal models. Studies on caffeine, from which 7-Methyluric acid is derived, suggest that its effects can vary with different dosages .
Metabolic Pathways
7-Methyluric acid is involved in the metabolic pathways of caffeine. It is a product of the metabolism of caffeine and can be detected in urine . The enzymes and cofactors that it interacts with are part of the caffeine metabolic pathway .
Transport and Distribution
As a metabolite of caffeine, it is likely to be distributed throughout the body and transported into cells .
Subcellular Localization
As a metabolite of caffeine, it may be found in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 7-Methyluric acid can be synthesized from 8H-purin-8-one, 2,6-dichloro-7,9-dihydro-7-methyl- through various synthetic routes
Industrial Production Methods: Industrial production methods for 7-Methyluric acid are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including methylation reactions under controlled conditions.
化学反应分析
Types of Reactions: 7-Methyluric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize 7-Methyluric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
相似化合物的比较
7-Methylxanthine: Another methylated purine derivative with similar properties and metabolic pathways.
Theobromine: A dimethylxanthine that shares structural similarities with 7-Methyluric acid and is also a metabolite of caffeine.
Theophylline: A methylxanthine used in medicine for its bronchodilator effects.
Uniqueness: 7-Methyluric acid is unique due to its specific position of the methyl group at the 7th position, which distinguishes it from other methylated purines. This structural difference influences its metabolic pathways and biological effects .
属性
IUPAC Name |
7-methyl-3,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNPKUFPWLTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)NC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210106 | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
612-37-3 | |
| Record name | 7-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 7-Methyluric acid (7-MU) is a minor metabolite of theobromine, a methylxanthine found in cocoa. Research suggests that the conversion of 7-methylxanthine (7-MX) to 7-MU is likely mediated by xanthine oxidase. [] This metabolic pathway was further investigated in rats, where researchers found that 3-methylcholanthrene induction, but not phenobarbital, selectively increased the urinary excretion of 6-amino-5-[N-methylformylamino]-1-methyluracil (3,7DAU), indicating the involvement of a 3MC-inducible cytochrome P-450 isozyme in this pathway. []
ANone: While uric acid is often the main component of certain urinary stones, various purine derivatives, including 7-methyluric acid, can be found as admixtures within these stones. [, , ] These admixtures, often present in amounts ranging from trace levels to several milligrams per gram of stone weight, demonstrate a strong positive correlation with the uric acid content. [, ] This suggests a coprecipitation mechanism, where urinary purines, even at concentrations below their saturation limits, integrate into the stone matrix due to the supersaturation of uric acid. [, ] The amount of each purine incorporated seems to be influenced by factors like its average urinary excretion, structural similarity to uric acid, and the concentration of uric acid within the stone. [, ]
ANone: Research suggests that methylxanthines, ubiquitous in various foods and beverages, might contribute to urolithiasis. [, ] These methylxanthines, upon metabolism, yield methylated derivatives of uric acid and xanthine, including 7-methyluric acid, which are then detected in uric acid stones. [] This finding highlights a potential link between dietary methylxanthine intake and the formation of certain types of urinary stones.
ANone: Studies in rats revealed significant differences in the metabolic fates of 1-methylxanthine and 7-methylxanthine. [] 1-Methylxanthine was rapidly oxidized to 1-methyluric acid, making the parent compound nearly undetectable in plasma. Conversely, 7-methylxanthine and its metabolite, 7-methyluric acid, were found in comparable concentrations in both plasma and brain affusate. [] This suggests a much faster rate of metabolism for 1-methylxanthine compared to 7-methylxanthine.
ANone: Research suggests that the dehydrogenase form of xanthine oxidase plays a crucial role in the metabolism of methylxanthines, particularly in the conversion of 1-methylxanthine to 1-methyluric acid. [] This conclusion is supported by the observation that NADH, a product of ethanol metabolism, significantly inhibited 1-methylxanthine oxidation in perfused rat livers. [] This implies that the redox state within the liver can significantly influence the rate of xanthine oxidase-dependent metabolism.
ANone: A study comparing caffeine metabolism in young and elderly men revealed that elderly subjects excreted significantly higher amounts of 1-methyluric acid, 7-methyluric acid, and 1,7-dimethyluric acid. [] This finding suggests that age could be a factor influencing the metabolism and excretion of certain methylxanthine metabolites, including 7-methyluric acid.
ANone: Several analytical methods have been developed for the quantification of 7-methyluric acid in biological samples. * High-performance liquid chromatography (HPLC) combined with capillary electrophoresis (CE) has been successfully employed to determine caffeine and its metabolites, including 7-methyluric acid, in urine samples. [, ] * Another approach utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet detection for the simultaneous analysis of five methyluric acids, including 7-methyluric acid, in blood serum and urine. [] * Thin-layer chromatography, coupled with remission measurement in UV light, has also been used for the quantitative estimation of methylxanthines and methylated uric acids in various biological samples, including blood, urine, and feces. [] These methods offer researchers valuable tools to study the metabolism and excretion of 7-methyluric acid and other related compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


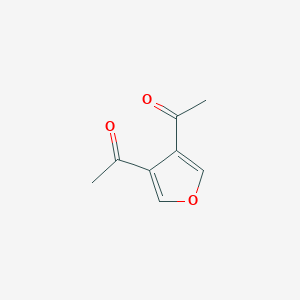


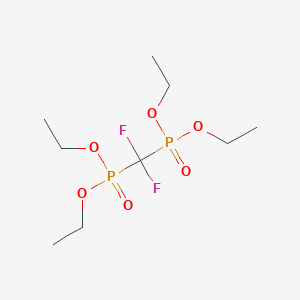

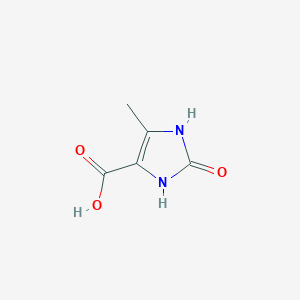
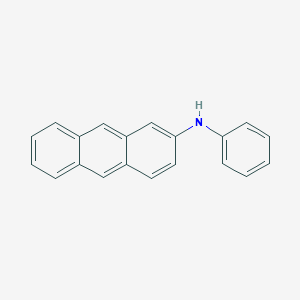
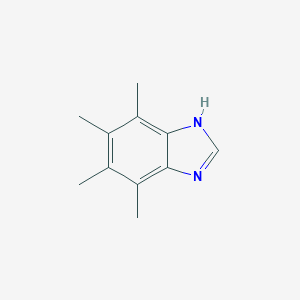

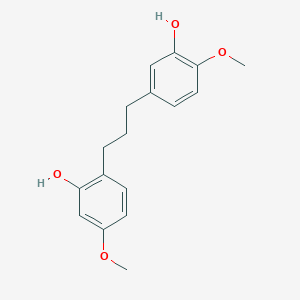
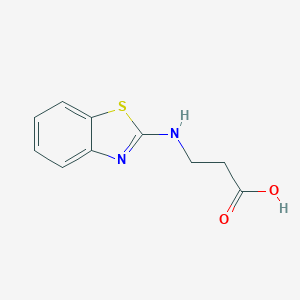
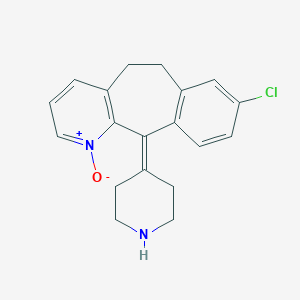
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
